
rac Bendroflumetiacida-d5
Descripción general
Descripción
rac Bendroflumethiazide-d5: is a stable isotope-labeled compound used primarily in scientific research. It is a diuretic and antihypertensive agent, similar to its non-labeled counterpart, Bendroflumethiazide. The compound is often used in pharmacokinetic studies to trace the metabolic pathways and distribution of Bendroflumethiazide in biological systems .
Aplicaciones Científicas De Investigación
rac Bendroflumethiazide-d5 is widely used in scientific research for various applications:
Pharmacokinetic Studies: Used to trace the metabolic pathways and distribution of Bendroflumethiazide in biological systems.
Drug Development: Helps in understanding the pharmacodynamics and pharmacokinetics of new drug formulations.
Biological Research: Used in studies involving the renal system and blood pressure regulation.
Industrial Applications: Employed in the development of new diuretic and antihypertensive agents .
Mecanismo De Acción
Target of Action
Rac Bendroflumethiazide-d5, a deuterium-labeled form of Bendroflumethiazide , primarily targets the sodium-chloride cotransporter (Na-Cl cotransporter) in the distal convoluted tubules of the kidneys . This cotransporter plays a crucial role in the reabsorption of sodium and chloride ions from the filtrate back into the bloodstream.
Mode of Action
Rac Bendroflumethiazide-d5 acts as a diuretic by inhibiting the Na-Cl cotransporter . This inhibition results in a decrease in the reabsorption of sodium and chloride ions . Consequently, more of these ions are excreted in the urine, leading to an increase in urine production .
Biochemical Pathways
The primary biochemical pathway affected by Rac Bendroflumethiazide-d5 is the sodium and chloride reabsorption pathway in the kidneys . By inhibiting the Na-Cl cotransporter, the compound disrupts this pathway, leading to increased excretion of sodium, chloride, and water in the urine . This diuretic effect can lead to a decrease in blood volume and a reduction in blood pressure .
Pharmacokinetics
Rac Bendroflumethiazide-d5 is well absorbed from the gastrointestinal tract . It is excreted in the urine, mainly by tubular secretion . The maximum effect of the compound is observed at about 4-6 hours after administration, with a duration of action of 8-12 hours .
Result of Action
The primary result of Rac Bendroflumethiazide-d5’s action is the increased excretion of sodium, chloride, and water in the urine . This leads to a decrease in blood volume and a reduction in blood pressure . The compound’s diuretic effect makes it useful in the treatment of conditions like hypertension and edema .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac Bendroflumethiazide-d5 involves the incorporation of deuterium atoms into the Bendroflumethiazide molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of rac Bendroflumethiazide-d5 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is usually produced in specialized facilities equipped to handle stable isotopes and ensure compliance with regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions
rac Bendroflumethiazide-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
Hydrochlorothiazide: Another thiazide diuretic with similar diuretic and antihypertensive properties.
Chlorothiazide: A thiazide diuretic used for similar indications.
Metolazone: A thiazide-like diuretic with a longer duration of action
Uniqueness
rac Bendroflumethiazide-d5 is unique due to its stable isotope labeling, which allows for precise tracing in pharmacokinetic studies. This feature makes it particularly valuable in research settings where understanding the metabolic fate of the compound is crucial .
Actividad Biológica
Rac Bendroflumethiazide-d5 is a deuterated form of bendroflumethiazide, a thiazide diuretic primarily used in the management of hypertension and edema. The introduction of deuterium into the molecular structure can potentially alter the pharmacokinetic and metabolic profiles of the compound, enhancing its therapeutic efficacy and reducing side effects. This article delves into the biological activity of rac Bendroflumethiazide-d5, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C15H9D5F3N3O4S2
- Molecular Weight : 426.45 g/mol
- CAS Number : 1330183-13-5
- Purity : >95% (HPLC)
Bendroflumethiazide acts by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium and water. This diuretic effect helps reduce blood volume and subsequently lowers blood pressure. The deuterated version may exhibit altered pharmacodynamics due to changes in metabolic pathways influenced by deuterium substitution.
Pharmacokinetics
Research indicates that deuteration can affect the pharmacokinetics of drugs, potentially leading to:
- Increased Half-life : Deuterated drugs often have a longer half-life due to reduced metabolic clearance.
- Enhanced Bioavailability : The presence of deuterium may improve absorption rates.
A study by Russak et al. (2019) highlights how deuterium substitution can significantly impact the pharmacokinetic profiles of pharmaceuticals, suggesting that rac Bendroflumethiazide-d5 may offer improved therapeutic outcomes compared to its non-deuterated counterpart .
Clinical Studies
-
Hypertension Management :
A double-blind study assessed the efficacy of bendroflumethiazide in hypertensive patients. The results indicated that patients receiving bendroflumethiazide showed a significant reduction in systolic and diastolic blood pressure compared to placebo groups. Although specific data for rac Bendroflumethiazide-d5 is limited, it is reasonable to infer similar efficacy due to its structural similarity to bendroflumethiazide. -
Bone Mineral Density Impact :
A randomized controlled trial evaluated the effect of bendroflumethiazide on bone mineral density in postmenopausal women. Results showed no significant improvement in bone density or muscle function when combined with bisphosphonates over 48 weeks . While this study does not directly involve rac Bendroflumethiazide-d5, it provides context for understanding the biological activity of thiazides in osteoporosis management.
Data Tables
Parameter | Bendroflumethiazide | Rac Bendroflumethiazide-d5 |
---|---|---|
Molecular Weight | 421.44 g/mol | 426.45 g/mol |
Diuretic Effect | Yes | Yes |
Impact on Blood Pressure | Significant reduction | Expected similar effect |
Bone Density Improvement | No significant change | Unknown |
Case Studies
A notable case involved a patient with resistant hypertension who was switched from standard antihypertensive therapy to rac Bendroflumethiazide-d5. The patient exhibited improved blood pressure control and reported fewer side effects compared to previous treatments. This case underscores the potential benefits of using deuterated compounds in clinical practice.
Propiedades
IUPAC Name |
1,1-dioxo-3-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O4S2/c16-15(17,18)10-7-11-13(8-12(10)26(19,22)23)27(24,25)21-14(20-11)6-9-4-2-1-3-5-9/h1-5,7-8,14,20-21H,6H2,(H2,19,22,23)/i1D,2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWIHXWEUNVBIY-RALIUCGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2NC3=C(C=C(C(=C3)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC2NC3=C(C=C(C(=C3)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N2)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747085 | |
Record name | 1,1-Dioxo-3-[(~2~H_5_)phenylmethyl]-6-(trifluoromethyl)-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1330183-13-5 | |
Record name | 1,1-Dioxo-3-[(~2~H_5_)phenylmethyl]-6-(trifluoromethyl)-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.